![molecular formula C9H8N2O B017170 2-Aminoquinolin-8-ol CAS No. 70125-16-5](/img/structure/B17170.png)
2-Aminoquinolin-8-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoquinolin-8-ol and its derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a rapid and efficient approach for producing 2-aminoquinoline derivatives with high purity and yield (Wilson, Sarko, & Roth, 2002). Another reported method involves a one-pot synthesis strategy utilizing annulation of 1-aryl tetrazoles with internal alkynes via rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation, offering an efficient route to multisubstituted 2-aminoquinolines (Zhang, Zheng, Guo, & Hua, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. These studies reveal complex coordination geometries, C–H–π and π–π interactions, and photoluminescent properties at room temperature in various metal complexes (Paira, Dinda, Lu, Paital, & Sinha, 2007).
Chemical Reactions and Properties
This compound serves as a versatile ligand in coordination chemistry, forming complexes with metals such as Zn(II), Cd(II), and Hg(II) that exhibit interesting structural and photoluminescent properties. Its ability to participate in various chemical reactions, including C–H bond activation/functionalization, highlights its utility in synthetic organic chemistry (Xu, Yang, Yin, & Qiu, 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their photoluminescent characteristics, are of significant interest. These properties are influenced by the molecular structure and the nature of substituents or metal ions present in the complexes, with potential applications in materials science for the development of luminescent materials (Xu, Huang, Guo, Zhang, Ren, Song, & Xie, 2008).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other chemical species, are crucial for their application in synthesis and material science. These properties are often studied through the synthesis of complexes, where this compound acts as a ligand, showcasing its ability to form stable compounds with various metals and to participate in a wide range of chemical reactions (Storz, Marti, Meier, Nury, Roeder, & Zhang, 2004).
Scientific Research Applications
Chemosensors for Metal Ions : Chemosensors based on 8-aminoquinoline, such as HL1 and HL2, have been developed for detecting Zn2+ and Al3+ ions effectively in human breast cancer cells. This indicates potential biological applications (Ghorai, Pal, Karmakar, & Saha, 2020).
Multianalyte Detection : The chemosensor 5-diethylamino-2-(quinolin-8-yliminomethyl)-phenol (HL) can detect Mg2+, Zn2+, and Co2+ ions in a dual-channel mode, enabling multianalyte detection (Li, Wu, Jin, Wang, Han, Wu, Xu, Liu, Yao, & Tang, 2014).
Antiprotozoal Drugs : 8-aminoquinoline analogs show potential as future antiprotozoals, offering better treatments for protozoal infections due to improved pharmacologic profiles and reduced toxicologic profiles (Tekwani & Walker, 2006).
Latent Malaria Therapy : 8-aminoquinoline therapy offers insights for improved practice and the discovery of new drugs that are safe for G6PD-deficient patients, enhancing the treatment of latent malaria (Baird, 2019).
Monoamine Oxidase Inhibition : 5-phenoxy 8-aminoquinoline analogs have shown to be more potent inhibitors of human monoamine oxidase A and B compared to primaquine, with selectivity for MAO-B. This indicates their potential in metabolic stability and potency (Chaurasiya, Ganesan, Nanayakkara, Dias, Walker, & Tekwani, 2012).
Antimalarial and Antibacterial Agents : 8-Aminoquinoline-Uracils metal complexes, especially Cu complexes, show potential as novel antimalarial and antibacterial agents (Phopin, Sinthupoom, Treeratanapiboon, Kunwittaya, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2016).
Enantiomeric Antiparasitic Activity : The ()-enantiomer of 8-aminoquinoline NPC1161B shows more antiparasitic activity and reduced hematotoxicity than the (+)-enantiomer, affecting the therapeutic window for compounds in this class (Nanayakkara, Ager, Bartlett, Yardley, Croft, Khan, McChesney, & Walker, 2008).
Mechanism of Action
Target of Action
2-Aminoquinolin-8-ol, a derivative of 8-aminoquinoline, is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . The 8-aminoquinolines are known to target a variety of proteins and enzymes, including Cytochrome P450 enzymes, P-glycoprotein 1 transporter, and Serum albumin carrier . These targets play crucial roles in various biological processes, including drug metabolism and transport .
Mode of Action
The compound interacts with its targets primarily through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases . This interaction leads to changes in the function of the target proteins and enzymes, thereby influencing the biological processes they are involved in .
Biochemical Pathways
The compound affects the C–H bond activation/functionalization pathway . This pathway involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring . The changes in this pathway can lead to the synthesis of a variety of molecules, thereby affecting downstream effects .
Pharmacokinetics
For instance, Tafenoquine, an 8-aminoquinoline, has a much longer elimination half-life compared with Primaquine (14 days versus 6 h), indicating potential differences in bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. For instance, its interaction with Cytochrome P450 enzymes can influence drug metabolism, potentially leading to changes in the efficacy and toxicity of other drugs .
properties
IUPAC Name |
2-aminoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLIVCXTIGACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405278 | |
Record name | 2-aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70125-16-5 | |
Record name | 2-aminoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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